molecular formula C24H19F4N5O B586814 GSK PERK Inhibitor CAS No. 1337531-89-1

GSK PERK Inhibitor

Cat. No.: B586814
CAS No.: 1337531-89-1
M. Wt: 469.4 g/mol
InChI Key: PXVQGBJMIQCDEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PERK-IN-4 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a pyrrolo[2,3-d]pyrimidine core, followed by functionalization to introduce the trifluoromethylphenyl and indole moieties . The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of PERK-IN-4 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

PERK-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of PERK-IN-4 include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of PERK-IN-4 depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PERK-IN-4 is unique due to its high selectivity and potency in inhibiting PERK. Unlike other inhibitors, PERK-IN-4 has a lower IC50 value, indicating its superior efficacy. Additionally, its chemical structure allows for specific interactions with the PERK active site, enhancing its selectivity and reducing off-target effects .

Properties

IUPAC Name

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F4N5O/c1-32-11-18(21-22(29)30-12-31-23(21)32)14-2-3-19-15(9-14)4-5-33(19)20(34)8-13-6-16(24(26,27)28)10-17(25)7-13/h2-3,6-7,9-12H,4-5,8H2,1H3,(H2,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVQGBJMIQCDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735211
Record name 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337531-89-1
Record name 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 2HCl (1.80 g, 5.32 mmol, 1 equiv) and HATU (2.23 g, 5.85 mmol, 1.1 equiv) in 18 mL of DMF was added DIEA (2.97 mL, 17.03 mmol, 3.2 equiv) in one portion. The mixture turned into a light brownish clear solution, and was chilled in an ice bath. To this stirred solution was added [3-fluoro-5-(trifluoromethyl)phenyl]acetic acid portionwise (1.18, 5.32 mmol, 1 equiv) as solids over a period of 1 h. After completion of acid addition, the cooling bath was removed. After 30 min, the mixture became a milky texture. After another 1.5 h, the mixture was poured into to 200 mL of ice water to give a suspension, which was filtered. The cake was washed with water, and ether, and then dried under house vacuum at room temperature for 18 hours. This material was dissolved in 10% MeOH in DCM, and was absorbed onto 3 dryload silica gel cartridges (in about equal portions). Purification was done on Analogix SF40-80 g silica gel cartridge using gradient elution of 1% A to 60% A in CHCl3 (A was a mixture of 3200/800/80 CHCl3/MeOH/NH4OH). The desired product eluted from 23-28% A. The collected fractions were combined and concentrated in vacuo to afford the product as a white residue. The front running impure fractions (21-22% A) were combined and the residue (LCMS showed presence of a non-polar impurity) was dissolved in 10% MeOH in DCM and absorbed onto a dryload cartridge. Purification was done on an Analogix SF25-60 g silica gel cartridge using gradient elution of 1% A in EtOAc 75% A (A was a mixture of 20% MeOH in EtOAc). The desired product eluted from 59-75% A. The combined fractions were conc in vacuo to afford additional product, which was combined with the above pure sample and dissolved in 70 mL of 10% MeOH in DCM, followed by filtration. The filtrate was conc in vacuo. The residue was taken up in 40 mL of 10% MeOH in DCM. The mixture was conc n vacuo to about 10 mL. The suspension was diluted with 20 mL of MTBE, and then concentrated in vacuo to half volume. The mixture was again diluted with 20 mL of MTBE. The resulting suspension was filtered. The cake was washed with MTBE (3×15 mL). The solids were then dried under vacuum at 65° C. for 48 h to afford 5-(1-{[3-fluoro-5-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (2.026 g) as white solids. LC-MS (ES) m/z=470 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.26 (t, J=8.3 Hz, 2H), 3.73 (s, 3H), 4.07 (s, 2H), 4.27 (t, J=8.5 Hz, 2H), 5.91-6.26 (br s, 1.4; H), 7.23 (d, J=8.3 Hz, 1H), 7.26 (s, 1H), 7.33 (s, 1H), 7.51 (d, J=9.6 Hz, 1H), 7.56-7.64 (m, 2H), 8.10 (d, J=8.3 Hz, 1H), 8.15 (s, 1H).
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